molecular formula C12H11N3O3 B8723543 6-(Benzyloxy)-3-nitropyridin-2-amine

6-(Benzyloxy)-3-nitropyridin-2-amine

Cat. No. B8723543
M. Wt: 245.23 g/mol
InChI Key: MORNFBAYYUEWSI-UHFFFAOYSA-N
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Patent
US08507473B2

Procedure details

To a solution of 6-(benzyloxy)-3-nitropyridin-2-amine (J. Med. Chem. 1997, 40, 1808) (22.67 g, 92.44 mmol) in AcOH (300 mL) was added zinc dust (24.18 g, 369.7 mmol) in four portions over 10 min while cooling in an ice bath. The mixture was then allowed to warm to room temperature and stirred for 2 h. The mixture was filtered and the solvent was removed under reduced pressure. The product was taken up in EtOAc and washed with saturated NaHCO3 solution and brine. The organics were dried over MgSO4, filtered and concentrated to yield the title compound as a black solid (19.31 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 5.14 (s, 2H), 5.39 (s, 2H), 5.86 (d, J=7.9 Hz, 1H), 6.77 (d, J=7.9 Hz, 1H), 7.28 (m, 1H), 7.34 (t, J=7.6 Hz, 2H), 7.40 (m, 2H).
Quantity
22.67 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
24.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([N+:16]([O-])=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O.[Zn]>[CH2:1]([O:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([NH2:16])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
22.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
24.18 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 19.31 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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